

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vobasine

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Compound of Interest

Compound Name: **Vobasine**

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Abstract

Vobasine is a monoterpenoid indole alkaloid predominantly found in plant species of the *Tabernaemontana* and *Voacanga* genera.^[1] First isolated from *Voacanga africana* in 1959, its complex polycyclic structure and stereochemistry have been the subject of extensive spectroscopic studies.^[2] This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of **Vobasine**, including detailed spectroscopic data, experimental methodologies for its characterization, and a visualization of its biosynthesis.

Chemical Structure and Properties

Vobasine possesses a pentacyclic core structure, characteristic of the vobasan-type indole alkaloids. Its chemical formula is $C_{21}H_{24}N_2O_3$, with a molar mass of 352.43 g/mol.^[2] The systematic IUPAC name for **Vobasine** is methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.0^{3,11}.0^{4,9}]octadeca-3(11),4,6,8-tetraene-18-carboxylate.^[2]

Table 1: Physicochemical Properties of **Vobasine**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₃	[2]
Molar Mass	352.434 g/mol	[2]
Canonical SMILES	C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C	[2]
InChI Key	TYPMTMPLTVSOBU-XJHWFDBESA-N	[2]

Stereochemistry

The stereochemistry of **Vobasine** is defined by several chiral centers within its rigid polycyclic framework. The absolute configuration has been determined through a combination of spectroscopic techniques and, for related compounds, X-ray crystallography. The specific stereochemical descriptors are incorporated into its IUPAC name. The stereoisomers dregamine and tabernaemontanine are structurally related to **vobasine**, featuring a reduced ethyl group in place of the ethylidene sidechain.[\[2\]](#)

Spectroscopic Data

The structural elucidation of **Vobasine** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of **Vobasine** provides crucial information about its carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for **Vobasine**

Carbon Atom	Chemical Shift (ppm)
2	135.8
3	194.2
5	53.6
6	21.3
7	108.8
8	128.0
9	119.5
10	121.5
11	118.4
12	126.0
13	143.6
14	34.9
15	32.7
16	53.2
17 (COOCH ₃)	173.3
18	12.3
19	117.8
20	132.2
21	59.5
N-CH ₃	42.8
O-CH ₃	52.3

Note: Data is compiled from publicly available spectral databases.[\[3\]](#)[\[4\]](#) Assignments are based on computational predictions and comparison with related structures.

Experimental Protocols

The characterization of **Vobasine** involves its isolation from natural sources followed by structural elucidation using a suite of analytical techniques.

Isolation of Vobasine

A general procedure for the isolation of **Vobasine** from plant material is as follows:

- Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is extracted with a suitable organic solvent, typically methanol, at room temperature.[5]
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH) to a pH above 7 and the alkaloids are extracted into an organic solvent.[5]
- Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques. This often involves initial separation by Thin Layer Chromatography (TLC) followed by column chromatography over silica gel with a gradient elution system (e.g., ethyl acetate/methanol).[5]

Structure Elucidation

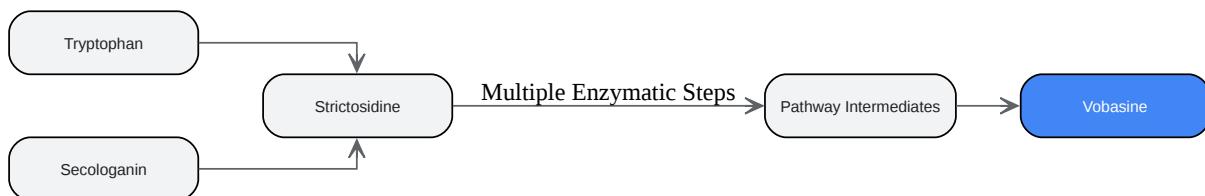
The purified **Vobasine** is subjected to the following analyses for structural confirmation:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule. This includes:
 - ^1H NMR: To identify the proton environments and their multiplicities.
 - ^{13}C NMR and DEPT: To determine the number and types of carbon atoms (CH_3 , CH_2 , CH , C).

- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the chemical shifts to specific atoms in the molecule.
- X-ray Crystallography: While a crystal structure for **Vobasine** itself is not readily available in public databases, X-ray diffraction analysis of crystalline derivatives or closely related alkaloids provides definitive proof of the three-dimensional structure, including absolute stereochemistry.[6][7]

Biosynthesis of Vobasine

Like other monoterpene indole alkaloids, the biosynthesis of **Vobasine** begins with the amino acid tryptophan and a monoterpene unit derived from the mevalonate pathway.[2][5] A key intermediate in this pathway is strictosidine. The biosynthesis involves a series of enzymatic reactions that construct the complex polycyclic skeleton.



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Caption: Simplified biosynthetic pathway of **Vobasine**.

Biological Activity

Vobasine has been investigated for various biological activities, including potential anticancer and hypotensive effects.[2] It has also been shown to possess central nervous system stimulating properties.[8] However, it has not been developed into a therapeutic drug.

Conclusion

Vobasine is a structurally complex monoterpene indole alkaloid with a well-defined chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis. This technical guide provides a summary of the key structural features, spectroscopic data, and

experimental methodologies relevant to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the total synthesis and biological mechanisms of action of **Vobasine** and its derivatives may uncover novel therapeutic applications.

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